molecular formula C13H19NO3 B4031353 N-(3-ethoxypropyl)-4-methoxybenzamide

N-(3-ethoxypropyl)-4-methoxybenzamide

Cat. No.: B4031353
M. Wt: 237.29 g/mol
InChI Key: IJIISFSVGOJCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxypropyl)-4-methoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an ethoxypropyl group attached to a methoxybenzamide moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzoyl chloride and 3-ethoxypropylamine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained at around 0°C to 5°C to control the reaction rate.

  • Solvents: Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalysts: No specific catalyst is required for this reaction, but a base such as triethylamine (TEA) may be used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction parameters to ensure consistency and purity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

  • Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like refluxing in anhydrous solvents are employed.

Major Products Formed:

  • Oxidation Products: Oxidation can yield this compound oxo derivatives.

  • Reduction Products: Reduction can produce this compound amine derivatives.

  • Substitution Products: Substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-4-methoxybenzamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical assays to study enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-ethoxypropyl)-4-methoxybenzamide exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

  • Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its therapeutic effects.

Comparison with Similar Compounds

N-(3-ethoxypropyl)-4-methoxybenzamide is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzamide derivatives, such as N-(2-ethoxyethyl)-4-methoxybenzamide and N-(3-methoxypropyl)-4-methoxybenzamide.

  • Uniqueness: The presence of the ethoxypropyl group in this compound provides distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-ethoxypropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-17-10-4-9-14-13(15)11-5-7-12(16-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIISFSVGOJCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethoxypropyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-ethoxypropyl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-ethoxypropyl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-ethoxypropyl)-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-ethoxypropyl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-ethoxypropyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.